molecular formula C5H5N3O4S B14064334 4-Nitro-3-pyridinesulfonamide CAS No. 75903-63-8

4-Nitro-3-pyridinesulfonamide

Cat. No.: B14064334
CAS No.: 75903-63-8
M. Wt: 203.18 g/mol
InChI Key: WXEPMFILZGAPQD-UHFFFAOYSA-N
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Description

4-Nitro-3-pyridinesulfonamide is a chemical compound with the molecular formula C5H5N3O4S It is a derivative of pyridine, characterized by the presence of a nitro group at the 4-position and a sulfonamide group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-3-pyridinesulfonamide typically involves the nitration of pyridine derivatives followed by sulfonation. One common method involves the nitration of pyridine N-oxide using nitric acid and sulfuric acid to produce 4-nitropyridine N-oxide. This intermediate is then reacted with phosphorus trichloride to yield 4-nitropyridine, which can be further sulfonated to obtain this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and safety. Continuous flow systems allow for better control of reaction conditions, minimizing the risk of hot spots and undesired by-products .

Chemical Reactions Analysis

Types of Reactions

4-Nitro-3-pyridinesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Nitro-3-pyridinesulfonamide involves its interaction with specific molecular targets, such as enzymes. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes. This dual functionality allows the compound to inhibit enzyme activity by blocking substrate access or altering the enzyme’s conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitro-3-pyridinesulfonamide is unique due to the presence of both nitro and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in different fields of research and industry .

Properties

CAS No.

75903-63-8

Molecular Formula

C5H5N3O4S

Molecular Weight

203.18 g/mol

IUPAC Name

4-nitropyridine-3-sulfonamide

InChI

InChI=1S/C5H5N3O4S/c6-13(11,12)5-3-7-2-1-4(5)8(9)10/h1-3H,(H2,6,11,12)

InChI Key

WXEPMFILZGAPQD-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1[N+](=O)[O-])S(=O)(=O)N

Origin of Product

United States

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